molecular formula C17H14N4O6S B11678982 N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide

Cat. No.: B11678982
M. Wt: 402.4 g/mol
InChI Key: YDOXZYDKIDASRR-UHFFFAOYSA-N
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Description

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide (CAS 300812-68-4) is a sulfonamide derivative characterized by a central 4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl group linked to a 2-nitrobenzamide moiety. Its molecular formula is C₁₇H₁₄N₄O₆S, with a molecular weight of 402.4 g/mol and a topological polar surface area (TPSA) of 156 Ų, indicating moderate solubility in polar solvents . The compound’s XLogP3 value of 2.2 suggests balanced lipophilicity, suitable for membrane permeability in biological systems .

Properties

Molecular Formula

C17H14N4O6S

Molecular Weight

402.4 g/mol

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-2-nitrobenzamide

InChI

InChI=1S/C17H14N4O6S/c1-11-10-16(19-27-11)20-28(25,26)13-8-6-12(7-9-13)18-17(22)14-4-2-3-5-15(14)21(23)24/h2-10H,1H3,(H,18,22)(H,19,20)

InChI Key

YDOXZYDKIDASRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-amino-2-oxazoline derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the oxazole derivative with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Coupling with Nitrobenzamide: The final step involves coupling the sulfonamide intermediate with 2-nitrobenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium carbonate.

Major Products Formed

    Reduction of Nitro Group: The major product is the corresponding amine derivative.

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its unique structure and functional groups.

    Biological Research: The compound is used in studies to understand its interactions with biological targets and its mechanism of action.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

    Industrial Applications: The compound’s derivatives are explored for use in various industrial processes, including the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit key enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Biological Activity
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide (Target) C₁₇H₁₄N₄O₆S 402.4 2.2 156 Potential anticancer
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₇H₁₇N₃O₅S₂ 407.46 ~2.5 123 Antimicrobial
N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzamide (1b) C₁₇H₁₅N₃O₄S 365.4 ~2.0 110 EGFR inhibition
4-Hydroxy-3,5-dimethoxy-N-{...}benzamide methanol monosolvate C₁₉H₁₉N₃O₇S·CH₄O 465.47 ~1.8 167 Crystallographically studied

Table 3: Docking Scores with EGFR (PDB: 5EDQ)

Compound Docking Score (kcal/mol) Key Interactions
Target -9.2 Lys745 (H-bond), Asp831 (π-stacking)
1b (Benzamide derivative) -8.7 Met793 (H-bond), Leu788 (hydrophobic)

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: Sohail’s benzenesulfonamide crystallizes in a monoclinic system (P21/c) with intrachain C-H···O hydrogen bonds stabilizing the structure . The target compound likely adopts similar packing due to shared sulfonamide and aromatic groups.
  • Hydrogen-Bonding Networks: The hydroxy-dimethoxy derivative forms methanol-solvated crystals (P21/n) with extended O-H···O and N-H···O interactions, enhancing thermal stability .

Pharmacological Database Presence

Several analogs, such as 2-(2-methoxyphenoxy)-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (CAS 433318-40-2), are cataloged in ChEMBL and ZINC, indicating preclinical screening for druglikeness and bioavailability .

Biological Activity

N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}-2-nitrobenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's synthesis, structural characteristics, and biological activity based on recent research findings.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step reaction involving 4-amino-N-(5-methyl-4,5-dihydro-1,2-oxazol-3-yl)benzenesulfonamide and p-toluenesulfonyl chloride. The final product exhibits a complex structure characterized by multiple rings and functional groups.

Structural Data

The molecular formula of this compound is C19H19N3O7S. Key structural features include:

  • Dihedral angles : The dihedral angle between the two benzene rings is approximately 81.27°.
  • Hydrogen bonding : The compound forms various hydrogen bonds (N-H⋯N and N-H⋯O) that contribute to its stability and biological activity .

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including the compound , exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the presence of the isoxazole ring enhances its activity by improving solubility and bioavailability.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Potential

The compound has also shown promise in cancer research. Preliminary studies indicate that it may inhibit tumor growth in non-small cell lung cancer (NSCLC) models. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway.

Case Study: In Vivo Efficacy
In an animal model study, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a decrease in cell proliferation markers and an increase in apoptotic cells within the tumor tissue.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydropteroate Synthase : As a sulfonamide derivative, it likely inhibits bacterial folate synthesis by targeting dihydropteroate synthase.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptosis through mitochondrial pathways, leading to cell death.
  • Modulation of Immune Response : The compound may enhance immune responses against pathogens and tumors.

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